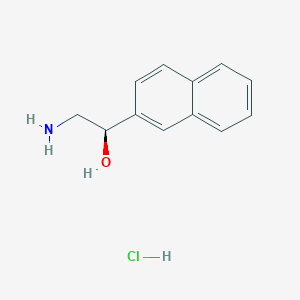
Di-Boc(1,2)-TriaZepane HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-Boc(1,2)-TriazepaneHCl is a chemical compound that features a triazepane ring structure with two tert-butoxycarbonyl (Boc) protecting groups and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc(1,2)-Triazepane.HCl typically involves the protection of the triazepane ring with Boc groups. One common method is to react the triazepane with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of Di-Boc(1,2)-Triazepane.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of Boc groups and the subsequent formation of the hydrochloride salt. The reactions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Di-Boc(1,2)-Triazepane.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate and bases such as sodium bicarbonate or triethylamine are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are typical reagents.
Major Products Formed
Substitution: Products with different protecting groups or functional groups.
Deprotection: The free triazepane ring structure without Boc groups.
Aplicaciones Científicas De Investigación
Di-Boc(1,2)-Triazepane.HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Di-Boc(1,2)-Triazepane.HCl involves the protection of the triazepane ring with Boc groups, which prevents unwanted reactions during synthetic processes. The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the triazepane ring. The hydrochloride salt form enhances the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: A reagent used for Boc protection of amines.
N-Boc-protected amines: Compounds with similar Boc protection but different core structures.
Uniqueness
Di-Boc(1,2)-Triazepane.HCl is unique due to its triazepane ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. Its dual Boc protection and hydrochloride salt form make it particularly useful in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C14H28ClN3O4 |
|---|---|
Peso molecular |
337.84 g/mol |
Nombre IUPAC |
ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O4.ClH/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6;/h15H,7-10H2,1-6H3;1H |
Clave InChI |
VMOYECFJDIMHKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)













